![molecular formula C13H17NO5 B1440317 Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate CAS No. 290366-76-6](/img/structure/B1440317.png)
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Overview
Description
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, also known as 3-Methoxybenzyl nitrate, is an organic compound with a molecular formula of C10H13NO4. It is a colorless liquid with a fruity odor that is used in the synthesis of nitroaromatic compounds. 3-Methoxybenzyl nitrate is a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in the synthesis of nitroaromatic compounds, such as nitrobenzene, nitroanisole, and nitroaniline. In addition, 3-Methoxybenzyl nitrate is used as a catalyst in the synthesis of nitroaromatic compounds.
Scientific Research Applications
Crystal Structure Analysis
- N⋯π and O⋯π Interactions : Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, has been studied for its unique crystal packing interactions. This compound utilizes rare nonhydrogen bonding interactions of N⋯π and O⋯π types along with a C–H⋯N hydrogen bond, forming a simple 1-D double-column structure in its crystalline form (Zhang, Wu, & Zhang, 2011).
Nonlinear Optical (NLO) Properties
- Density Functional Theory (DFT) Analysis : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a derivative of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, has been investigated for its nonlinear optical properties. DFT methods reveal that EMAB and its derivatives are promising candidates for NLO materials, displaying significant static and frequency-dependent NLO properties (Kiven et al., 2023).
Synthesis and Structural Studies
- Crystal Structures of Related Compounds : Studies on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound structurally related to Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, highlight the importance of strong hydrogen bonds in crystal packing. These studies provide insights into the structural properties and synthesis methods of similar compounds (Yeong et al., 2018).
Chemical Reactions and Synthesis
- Novel Synthesis Methods : Research on novel synthesis methods for alkenes, involving compounds such as 1-adamantyl-2-(4-methoxyphenyl)ethene, demonstrates innovative approaches to synthesizing derivatives of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (Liu, Liu, & Yao, 2001).
- C⋯π Interaction Studies : Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, another related compound, has been studied for its unusual C⋯π interaction of non-hydrogen bond type, providing insights into the electrostatic interactions in similar compounds (Zhang, Tong, Wu, & Zhang, 2012).
properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-19-13(15)8-10(9-14(16)17)11-6-4-5-7-12(11)18-2/h4-7,10H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLFKQKXXOWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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